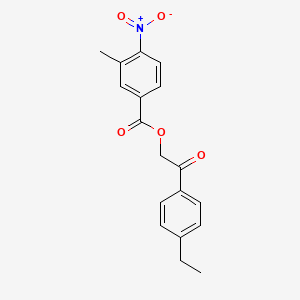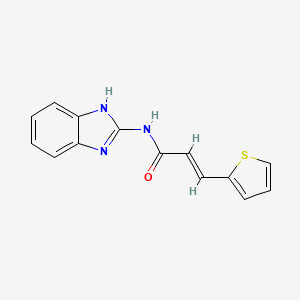
N-(4-ethylphenyl)-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-3-(4-methoxyphenyl)acrylamide, commonly known as EMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, material science, and nanotechnology. EMA belongs to the class of acrylamide derivatives and has a molecular formula of C17H19NO2.
Mecanismo De Acción
The mechanism of action of EMA is not fully understood, but several studies have suggested that it may exert its biological activities by modulating various signaling pathways and molecular targets. For example, EMA has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components and play a critical role in tumor invasion and metastasis (Zhang et al., 2019). EMA has also been reported to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in regulating cellular energy homeostasis and is involved in the pathogenesis of various diseases, including cancer, diabetes, and cardiovascular diseases (Zhang et al., 2017).
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of EMA on various cell types and animal models. For instance, a study by Zhang et al. (2019) reported that EMA induces apoptosis and cell cycle arrest in human breast cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Another study by Zhang et al. (2017) showed that EMA suppresses the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages by inhibiting the activation of nuclear factor-kappaB (NF-κB) signaling pathway. Moreover, EMA has been shown to improve glucose metabolism and insulin sensitivity in high-fat diet-induced obese mice by activating the AMPK signaling pathway (Zhang et al., 2016).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of EMA is its relatively simple synthesis method, which makes it easily accessible and cost-effective for laboratory experiments. Moreover, EMA exhibits potent biological activities at low concentrations, which makes it a promising candidate for the development of new drugs. However, one of the limitations of EMA is its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Moreover, the mechanism of action of EMA is not fully understood, which may hinder its further development as a therapeutic agent.
Direcciones Futuras
Several future directions can be explored to further investigate the potential applications of EMA. One of the possible directions is to optimize the synthesis method of EMA to improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of EMA and identify its molecular targets. Additionally, the efficacy and safety of EMA need to be evaluated in vivo using animal models and clinical trials to determine its potential as a therapeutic agent for various diseases. Furthermore, the potential applications of EMA in material science and nanotechnology should also be explored, as it exhibits unique optical and electronic properties that may be useful in the development of new materials and devices.
Métodos De Síntesis
The synthesis of EMA can be achieved through several methods, including the Knoevenagel condensation reaction, the Michael addition reaction, and the Sonogashira coupling reaction. The Knoevenagel condensation reaction involves the condensation of an aldehyde with a malonic acid derivative in the presence of a base catalyst to form a β-unsaturated compound. In the case of EMA, p-ethylbenzaldehyde and p-methoxyphenylacetic acid are used as starting materials. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound, while the Sonogashira coupling reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
EMA has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. Several studies have shown that EMA exhibits promising antitumor, anti-inflammatory, and antimicrobial activities. For instance, a study conducted by Zhang et al. (2019) demonstrated that EMA inhibits the proliferation of human breast cancer cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. (2017) reported that EMA exhibits potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. Moreover, EMA has been shown to possess antimicrobial activity against various strains of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans (Zhang et al., 2018).
Propiedades
IUPAC Name |
(E)-N-(4-ethylphenyl)-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-14-4-9-16(10-5-14)19-18(20)13-8-15-6-11-17(21-2)12-7-15/h4-13H,3H2,1-2H3,(H,19,20)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWBRUBIHMCKRW-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5830493.png)

![N-[4-hydroxy-2-methyl-3-(3-oxobutyl)-6-quinolinyl]acetamide](/img/structure/B5830516.png)

![2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)benzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5830528.png)


![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5830539.png)

![2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5830546.png)
![1-ethyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5830561.png)


